molecular formula C23H21N3O4 B11544870 5-(3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol

5-(3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol

Cat. No.: B11544870
M. Wt: 403.4 g/mol
InChI Key: AYUKIKAPRBKJSM-ZVHZXABRSA-N
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Description

The compound 5-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is a complex organic molecule that features a combination of imidazo[1,2-a]pyridine and phenol structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the Schiff base, which is then cyclized with an imidazo[1,2-a]pyridine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine moiety is known to interact with nucleic acids and proteins, while the phenol group can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the imidazo[1,2-a]pyridine and phenol moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

5-[3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol

InChI

InChI=1S/C23H21N3O4/c1-28-18-10-8-16(13-17(18)27)22-23(26-11-5-4-6-21(26)25-22)24-14-15-7-9-19(29-2)20(12-15)30-3/h4-14,27H,1-3H3/b24-14+

InChI Key

AYUKIKAPRBKJSM-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC(=C(C=C4)OC)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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